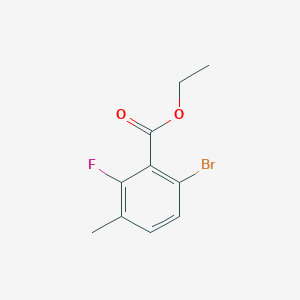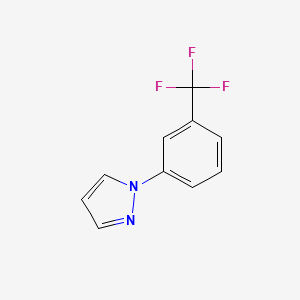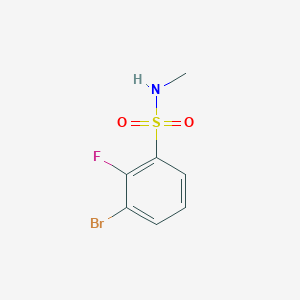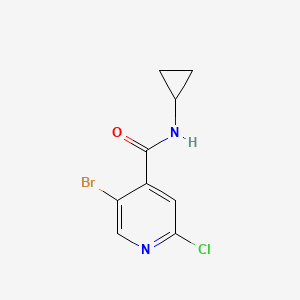
N,N-Dimethyl-3-(cyclopropyl)-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-(cyclopropyl)-propanamide, also known as DMCP, is a cyclopropyl-containing amide that has been used in a variety of laboratory experiments due to its unique properties. DMCP is a colorless liquid that is soluble in water and organic solvents. It is commonly used as a reagent in organic synthesis and as a solvent for a range of organic compounds. DMCP is also a key intermediate in the synthesis of a variety of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-(cyclopropyl)-propanamide has been used in a variety of laboratory experiments due to its unique properties. It has been used as a reagent in organic synthesis, as a solvent for a range of organic compounds, and as a key intermediate in the synthesis of a variety of pharmaceuticals and other compounds. N,N-Dimethyl-3-(cyclopropyl)-propanamide has also been used in biochemistry and molecular biology experiments, as a model compound to study the properties of cyclopropyl-containing compounds, and as a substrate for enzymes and other proteins.
Mecanismo De Acción
N,N-Dimethyl-3-(cyclopropyl)-propanamide is an amide that contains a cyclopropyl group. This group can interact with other molecules, such as proteins, and can affect their structure and function. N,N-Dimethyl-3-(cyclopropyl)-propanamide has been shown to interact with proteins in a manner that is similar to other cyclopropyl-containing compounds. It has been proposed that the cyclopropyl group can interact with the protein's hydrophobic pocket, resulting in changes in the protein's conformation and activity.
Biochemical and Physiological Effects
N,N-Dimethyl-3-(cyclopropyl)-propanamide has been studied for its biochemical and physiological effects. It has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to have antifungal activity against Candida albicans and Aspergillus niger. In addition, N,N-Dimethyl-3-(cyclopropyl)-propanamide has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N,N-Dimethyl-3-(cyclopropyl)-propanamide in laboratory experiments is its unique properties. It is a colorless liquid that is soluble in water and organic solvents, making it easy to use in a variety of experiments. It is also a key intermediate in the synthesis of a variety of pharmaceuticals and other compounds. However, N,N-Dimethyl-3-(cyclopropyl)-propanamide can be toxic in high concentrations and should be handled with care.
Direcciones Futuras
Future research on N,N-Dimethyl-3-(cyclopropyl)-propanamide could focus on its potential applications in drug discovery, as well as its potential toxicity. It could also be studied for its ability to interact with other molecules and affect their structure and function. Other potential areas of research include its use as a model compound to study the properties of cyclopropyl-containing compounds, and its potential use in biochemistry and molecular biology experiments. Additionally, further research could be done to explore its potential use in the synthesis of other compounds and pharmaceuticals.
Métodos De Síntesis
N,N-Dimethyl-3-(cyclopropyl)-propanamide can be synthesized from the reaction of cyclopropylmethyl chloride and dimethylamine in an aqueous solution. The reaction is catalyzed by a base such as sodium hydroxide and proceeds through an aldol condensation. The reaction is typically carried out at room temperature and the resulting product is a colorless liquid.
Propiedades
IUPAC Name |
3-cyclopropyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9(2)8(10)6-5-7-3-4-7/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHROJUVGLXBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-(cyclopropyl)-propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

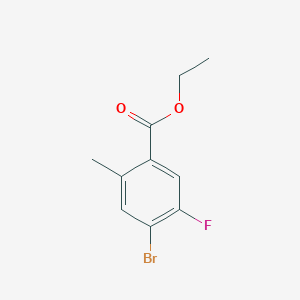
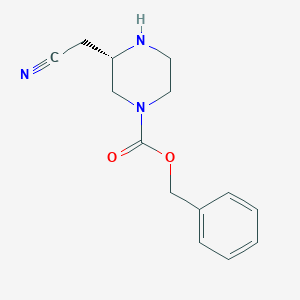
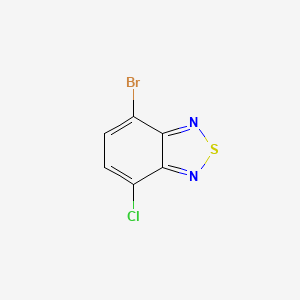
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)
![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)
